![molecular formula C21H25FN4O4S B10878471 1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-methyl-4-(methylcarbamothioyl)piperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B10878471.png)

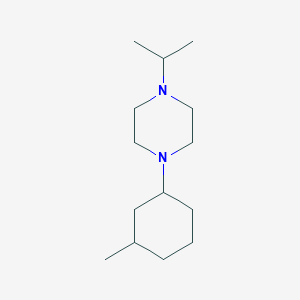

1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-methyl-4-(methylcarbamothioyl)piperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'acide 1-cyclopropyl-6-fluoro-8-méthoxy-7-[3-méthyl-4-(méthylcarbamothioyl)pipérazin-1-yl]-4-oxo-1,4-dihydroquinoléine-3-carboxylique est un composé synthétique appartenant à la classe des antibiotiques quinoloniques. Ce composé est connu pour son activité antibactérienne à large spectre, en particulier contre les bactéries Gram-négatives et Gram-positives. Il est caractérisé structurellement par un noyau quinolonique avec divers substituants qui renforcent ses propriétés pharmacologiques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'acide 1-cyclopropyl-6-fluoro-8-méthoxy-7-[3-méthyl-4-(méthylcarbamothioyl)pipérazin-1-yl]-4-oxo-1,4-dihydroquinoléine-3-carboxylique implique généralement plusieurs étapes :

Formation du noyau quinolonique : Le noyau quinolonique est synthétisé par une réaction de condensation entre une aniline substituée et un β-cétoester, suivie d'une cyclisation.

Introduction du groupe cyclopropyle : Le groupe cyclopropyle est introduit par une réaction de cyclopropanation, souvent en utilisant du diazométhane ou un réactif similaire.

Fluorination : L'atome de fluor est introduit par fluorination électrophile, en utilisant des réactifs tels que le N-fluoro-benzènesulfonimide (NFSI).

Méthoxylation : Le groupe méthoxy est ajouté par substitution nucléophile, généralement en utilisant du méthanol en présence d'une base.

Addition du dérivé pipérazinique : Le cycle pipérazine est introduit par une réaction de substitution nucléophile avec un dérivé de pipérazine approprié.

Addition du groupe carbamothioyl :

Méthodes de production industrielle

La production industrielle de ce composé suit des voies de synthèse similaires, mais est optimisée pour la fabrication à grande échelle. Cela implique l'utilisation de réacteurs à écoulement continu, un criblage à haut débit pour des conditions de réaction optimales et l'utilisation de catalyseurs pour améliorer l'efficacité et le rendement de la réaction.

Analyse Des Réactions Chimiques

Types de réactions

L'acide 1-cyclopropyl-6-fluoro-8-méthoxy-7-[3-méthyl-4-(méthylcarbamothioyl)pipérazin-1-yl]-4-oxo-1,4-dihydroquinoléine-3-carboxylique subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé pour former des N-oxydes de quinolone.

Réduction : Les réactions de réduction peuvent convertir le noyau quinolonique en dihydroquinolines.

Substitution : Les réactions de substitution nucléophile peuvent modifier le cycle pipérazine ou le groupe méthoxy.

Réactifs et conditions courants

Oxydation : Des réactifs tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque (m-CPBA) sont couramment utilisés.

Réduction : L'hydrogénation catalytique utilisant du palladium sur charbon (Pd/C) est une méthode typique.

Substitution : Des nucléophiles comme les amines ou les thiols sont utilisés en conditions basiques.

Principaux produits

Oxydation : N-oxydes de quinolone.

Réduction : Dihydroquinolines.

Substitution : Diverses quinolones substituées en fonction du nucléophile utilisé.

Applications de la recherche scientifique

L'acide 1-cyclopropyl-6-fluoro-8-méthoxy-7-[3-méthyl-4-(méthylcarbamothioyl)pipérazin-1-yl]-4-oxo-1,4-dihydroquinoléine-3-carboxylique a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la synthèse et la réactivité des quinolones.

Biologie : Investigated for its antibacterial properties and mechanisms of resistance.

Médecine : Exploré pour son utilisation potentielle dans le traitement des infections bactériennes, en particulier celles résistantes aux autres antibiotiques.

Industrie : Utilisé dans le développement de nouveaux agents antibactériens et dans l'étude des systèmes de délivrance de médicaments.

Mécanisme d'action

L'activité antibactérienne de l'acide 1-cyclopropyl-6-fluoro-8-méthoxy-7-[3-méthyl-4-(méthylcarbamothioyl)pipérazin-1-yl]-4-oxo-1,4-dihydroquinoléine-3-carboxylique est principalement due à son inhibition de la gyrase de l'ADN bactérien et de la topoisomérase IV. Ces enzymes sont cruciales pour la réplication et la transcription de l'ADN. En inhibant ces enzymes, le composé empêche la division des cellules bactériennes et conduit à la mort cellulaire.

Applications De Recherche Scientifique

1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-methyl-4-(methylcarbamothioyl)piperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:

Chemistry: Used as a model compound for studying quinolone synthesis and reactivity.

Biology: Investigated for its antibacterial properties and mechanisms of resistance.

Medicine: Explored for its potential use in treating bacterial infections, particularly those resistant to other antibiotics.

Industry: Used in the development of new antibacterial agents and in the study of drug delivery systems.

Mécanisme D'action

The antibacterial activity of 1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-methyl-4-(methylcarbamothioyl)piperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is primarily due to its inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death.

Comparaison Avec Des Composés Similaires

Composés similaires

Ciprofloxacine : Un autre antibiotique quinolonique avec un mécanisme d'action similaire mais des substituants différents.

Lévofloxacine : Une fluoroquinolone ayant un spectre d'activité plus large.

Moxifloxacine : Connu pour son activité accrue contre les bactéries Gram-positives.

Unicité

L'acide 1-cyclopropyl-6-fluoro-8-méthoxy-7-[3-méthyl-4-(méthylcarbamothioyl)pipérazin-1-yl]-4-oxo-1,4-dihydroquinoléine-3-carboxylique est unique en raison de ses substituants spécifiques, qui lui confèrent des propriétés pharmacocinétiques et pharmacodynamiques distinctes. Son groupe méthylcarbamothioyl, en particulier, améliore son affinité de liaison aux enzymes bactériennes, ce qui en fait un puissant agent antibactérien.

Propriétés

Formule moléculaire |

C21H25FN4O4S |

|---|---|

Poids moléculaire |

448.5 g/mol |

Nom IUPAC |

1-cyclopropyl-6-fluoro-8-methoxy-7-[3-methyl-4-(methylcarbamothioyl)piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C21H25FN4O4S/c1-11-9-24(6-7-25(11)21(31)23-2)17-15(22)8-13-16(19(17)30-3)26(12-4-5-12)10-14(18(13)27)20(28)29/h8,10-12H,4-7,9H2,1-3H3,(H,23,31)(H,28,29) |

Clé InChI |

SQGQWUALLOIMST-UHFFFAOYSA-N |

SMILES canonique |

CC1CN(CCN1C(=S)NC)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4Z)-2,5-bis(4-methoxyphenyl)-4-(1-{[3-(morpholin-4-yl)propyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10878391.png)

![7-benzyl-1,3-dimethyl-8-[4-(phenylcarbonyl)piperazin-1-yl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10878393.png)

![N-[2-(morpholine-4-carbonyl)phenyl]-2-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]oxypropanamide](/img/structure/B10878405.png)

![3-[2-(2,4-dihydroxy-3,5-diiodophenyl)-2-oxoethyl]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B10878414.png)

![N-[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-3,4,5-trimethoxybenzamide](/img/structure/B10878419.png)

![N-{4-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}thiophene-2-carboxamide](/img/structure/B10878426.png)

![2-{[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B10878435.png)

![6-[(E)-2-(2,4-dichlorophenyl)ethenyl]-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10878457.png)

![1-[4-(4-Methoxybenzyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone](/img/structure/B10878465.png)

![2-{[(Phenylcarbonyl)carbamothioyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B10878480.png)

![1-[4-(Benzyloxy)-3-methoxybenzyl]-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10878481.png)